molecular formula C14H10O2 B3194850 Ethanone, 1-naphtho[2,3-b]furan-2-yl- CAS No. 87004-83-9

Ethanone, 1-naphtho[2,3-b]furan-2-yl-

Cat. No.: B3194850
CAS No.: 87004-83-9
M. Wt: 210.23 g/mol
InChI Key: HSJXTSHSSGRADD-UHFFFAOYSA-N
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Description

Ethanone, 1-naphtho[2,3-b]furan-2-yl- is a fused heterocyclic compound featuring a naphtho[2,3-b]furan core substituted with an acetyl group. The naphtho[2,3-b]furan system consists of a benzene ring fused to a furan ring at the [2,3-b] positions, creating a planar aromatic structure. The acetyl group at position 2 introduces ketone functionality, making this compound a valuable intermediate in organic synthesis and pharmaceutical research. Derivatives of naphtho[2,3-b]furan are noted for their antimicrobial and antitumor activities, as seen in studies of related compounds like 2-acetylnaphtho[2,1-b]furan .

Properties

CAS No.

87004-83-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-benzo[f][1]benzofuran-2-ylethanone

InChI

InChI=1S/C14H10O2/c1-9(15)13-8-12-6-10-4-2-3-5-11(10)7-14(12)16-13/h2-8H,1H3

InChI Key

HSJXTSHSSGRADD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2O1

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fused Heterocycles

1-(Naphtho[2,1-b]furan-2-yl)ethanone
  • Structure : Differs in the fusion position of the furan ring ([2,1-b] instead of [2,3-b]).
  • Properties : Exhibits similar reactivity in acetyl substitution but may show altered electronic properties due to ring fusion geometry. Reported in antimicrobial studies .
1-(Thieno[2,3-b]thiophene-2-yl)ethanone
  • Structure: Replaces the furan oxygen with sulfur atoms, forming a thieno[2,3-b]thiophene system.
  • Reactivity : The sulfur atoms enhance electron-withdrawing effects, increasing susceptibility to nucleophilic attacks. Used in synthesizing bis-heterocycles like pyrimidines and pyrazoles .
  • Key Difference : Higher thermal stability due to sulfur’s larger atomic size and stronger C–S bonds compared to C–O bonds in furan .
1-(Benzofuran-2-yl)ethanone
  • Structure : Simplifies the fused system to a single benzene-furan structure.
  • Applications : Widely used in flavor and fragrance industries. Lacks the extended conjugation of naphthofuran derivatives, resulting in lower bioactivity .

Functional Group Variations

1-(3-Phenylnaphtho[2,3-b]furan-2-yl)butan-1-one (3sa)
  • Structure: Extends the acetyl group to a butanone chain and introduces a phenyl substituent.
  • Impact : The longer alkyl chain increases lipophilicity, enhancing membrane permeability in biological systems. The phenyl group may sterically hinder reactions at the ketone site .
2-Acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
  • Structure : Incorporates two ketone groups in a dihydrofuran-dione system.
  • Reactivity: The α,β-unsaturated ketone moiety enables Michael addition reactions, unlike the monoketone in the parent compound. Shows promise in anticancer research .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity
Ethanone, 1-naphtho[2,3-b]furan-2-yl- C₁₄H₁₀O₂ 210.23 Acetyl, naphthofuran Antimicrobial (hypothesized)
1-(Naphtho[2,1-b]furan-2-yl)ethanone C₁₄H₁₀O₂ 210.23 Acetyl, naphthofuran Antimicrobial
1-(Thieno[2,3-b]thiophene-2-yl)ethanone C₈H₆OS₂ 182.26 Acetyl, thienothiophene Precursor to bis-heterocycles
2-Acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione C₁₄H₈O₄ 240.21 Diketone, dihydrofuran Anticancer

Q & A

Q. What synthetic strategies are effective for preparing naphtho[2,3-b]furan derivatives, and how can reaction conditions be optimized?

Synthesis of naphtho[2,3-b]furan derivatives often involves cyclization or condensation reactions. For example, microwave-assisted methods (5–6 minutes) with chloroacetone and 2-hydroxy-1-naphthonitrile under basic conditions yield intermediates like 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone in 73% yield . Key parameters include solvent choice (DMF or acetonitrile), stoichiometric ratios, and catalysts (e.g., K₂CO₃). Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures progress .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of naphtho[2,3-b]furan derivatives?

  • IR : Ester carbonyl stretches appear at ~1718 cm⁻¹, while hydrazide carbonyls shift to ~1657 cm⁻¹. NH₂/NH groups show bands at 3300–3400 cm⁻¹ .
  • ¹H NMR : Aromatic protons resonate as multiplets (δ 7.60–8.50 ppm). Ester CH₂ and CH₃ groups appear as quartets (δ 4.45 ppm) and triplets (δ 1.35 ppm), respectively .
  • MS : Molecular ion peaks (e.g., m/z 240 for C₁₅H₁₂O₃) validate molecular formulas .

Q. What challenges arise in isolating naphtho[2,3-b]furan isomers, and how can regioselectivity be controlled?

Isolation is complicated by competing pathways favoring naphtho[2,1-b]furan derivatives . Regioselectivity depends on reactant positioning (e.g., β-naphthol anion addition sites) and steric/electronic effects. Computational modeling (DFT) may predict dominant pathways .

Advanced Research Questions

Q. How do electronic properties of naphtho[2,3-b]furan derivatives influence their performance in organic semiconductors?

The fused aromatic system enhances π-conjugation, enabling p-type semiconductor behavior. In thin-film OFETs, mobility correlates with crystallinity and furan-thiophene heterocycle pairings. For example, [2,2']Bi[naphtho[2,3-b]furanyl] exhibits moderate hole mobility (~10⁻³ cm²/V·s) and blue-green electroluminescence in OLETs .

Q. What methodologies are suitable for analyzing thermodynamic properties (e.g., enthalpy of fusion, boiling points) of naphtho[2,3-b]furan derivatives?

  • Boiling Points : Reduced-pressure measurements (e.g., 340.2 K at 0.013 bar) via calibrated instruments .
  • Enthalpy of Fusion : Differential scanning calorimetry (DSC) or adiabatic calorimetry (ΔfusH = 15.5 kJ/mol at 301.6 K) .
  • Gas-Phase Ion Energetics : Photoelectron spectroscopy (IE = 9.02–9.27 eV) .

Q. How can computational chemistry predict the biological activity of naphtho[2,3-b]furan-based compounds?

Molecular docking studies with target proteins (e.g., bacterial enzymes) assess binding affinities. For Schiff bases and azetidinones derived from naphthofurans, hydrophobic interactions and hydrogen bonding with active sites correlate with antibacterial activity . ADMET predictions (e.g., LogP, polar surface area) refine drug-likeness .

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